4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
CAS No.: 1251569-19-3
Cat. No.: VC4230238
Molecular Formula: C20H16F3N5S
Molecular Weight: 415.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251569-19-3 |
|---|---|
| Molecular Formula | C20H16F3N5S |
| Molecular Weight | 415.44 |
| IUPAC Name | 5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
| Standard InChI | InChI=1S/C20H16F3N5S/c1-11-7-8-13(12(2)9-11)15-10-29-19(25-15)17-18(24)28(27-26-17)16-6-4-3-5-14(16)20(21,22)23/h3-10H,24H2,1-2H3 |
| Standard InChI Key | YGTGQZQMXNKEFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)C |
Introduction
The compound 4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule that combines thiazole and triazole rings with functionalized aromatic groups. This structure suggests potential applications in medicinal chemistry due to its pharmacophore-rich framework, which is often associated with antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The molecular structure of this compound integrates:
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A thiazole ring, substituted with a 2,4-dimethylphenyl group.
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A 1H-1,2,3-triazole ring, substituted with a trifluoromethylphenyl group and an amine functionality at the 5-position.
These features make it a promising candidate for biological activity screening due to:
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The electron-withdrawing effect of the trifluoromethyl group, which can enhance binding affinity to biological targets.
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The presence of nitrogen-rich heterocycles (triazole and thiazole), known for their bioactivity.
Synthesis Pathways
The synthesis of compounds like this typically involves multi-step reactions:
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Formation of the thiazole core through cyclization reactions involving thiourea derivatives and α-haloketones.
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Construction of the triazole ring via azide-alkyne cycloaddition (click chemistry), a widely used method for creating 1H-1,2,3-triazoles.
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Functionalization steps to introduce specific substituents like the trifluoromethylphenyl or dimethylphenyl groups.
Biological Significance
Compounds with similar structural motifs have been extensively studied for their biological activities:
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Antimicrobial Activity: Thiazole and triazole derivatives are known to inhibit bacterial and fungal growth by targeting enzymes or cell wall synthesis pathways .
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Anticancer Potential: Triazole derivatives often exhibit cytotoxic effects on cancer cell lines by interfering with DNA synthesis or inducing apoptosis .
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Anti-inflammatory Properties: The amine functionality on the triazole ring may interact with enzymes like cyclooxygenase or lipoxygenase, reducing inflammation .
Analytical Characterization
To confirm its structure and purity, standard analytical techniques are employed:
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NMR Spectroscopy: To identify chemical shifts corresponding to aromatic protons and heterocyclic rings.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups such as amines and trifluoromethyl groups.
Future Directions
Further research is needed to:
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Explore its pharmacokinetics and pharmacodynamics in vivo.
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Optimize its structure for enhanced activity and reduced toxicity.
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Investigate its potential as a lead compound for drug development.
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